CID 78061609
CAS No.:
Cat. No.: VC19093663
Molecular Formula: C10H27O3Si4
Molecular Weight: 307.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H27O3Si4 |
|---|---|
| Molecular Weight | 307.66 g/mol |
| Standard InChI | InChI=1S/C10H27O3Si4/c1-10-15(4,5)12-17(8,9)13-16(6,7)11-14(2)3/h10H,1H2,2-9H3 |
| Standard InChI Key | BKYZISSSXHOGHX-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C=C |
Introduction
Analytical Approaches for Unresolved Identifiers
When encountering unresolved CIDs, researchers should:
Cross-Referencing with Structural Descriptors
If the molecular formula or SMILES notation is available, tools like PubChem’s Structure Search can identify analogous compounds. For example, CID 78060953’s SMILES (CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC[Si]C(Cl)Cl) reveals a silane-containing phenolic structure, while Bornylcyclohexanol’s bicyclic framework (CC1(C2CCC(C1(C2)C)C3CCC(CC3)O)C) suggests terpenoid origins.
Metadata Analysis
Examining creation/modification dates (e.g., CID 78060953: modified April 2025) helps assess database freshness. Newly synthesized compounds may lag in public indexing.
Regulatory and Patent Databases
Platforms like the EPA’s TSCA Inventory or WIPO Patentscope might contain non-public data. For instance, Bornylcyclohexanol is listed as "ACTIVE" in U.S. production records , illustrating how regulatory documents supplement PubChem.
Case Studies of Structurally Similar Compounds
While CID 78061609 remains uncharacterized, analyzing related substances provides insights into potential properties:
CID 78060953: A Chlorinated Organosilane
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Synthetic utility: The Si-Cl bonds suggest applications in polymer crosslinking or surface functionalization.
CID 111394: Bornylcyclohexanol
Recommendations for Future Research
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Identifier validation: Cross-check CIDs with IUPAC names or structural descriptors to prevent mismatches.
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Proprietary data requests: Contact chemical manufacturers directly if public databases are insufficient.
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Computational modeling: Tools like DFT calculations or QSAR can predict properties for unlisted compounds.
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